molecular formula C9H11N3O2S B071159 Methyl 3-amino-4-cyano-5-(dimethylamino)thiophene-2-carboxylate CAS No. 175202-32-1

Methyl 3-amino-4-cyano-5-(dimethylamino)thiophene-2-carboxylate

Cat. No.: B071159
CAS No.: 175202-32-1
M. Wt: 225.27 g/mol
InChI Key: YJNFNKKEZQZWAL-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-cyano-5-(dimethylamino)thiophene-2-carboxylate is a heterocyclic compound with a thiophene ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-cyano-5-(dimethylamino)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of cyanoacetanilide with phenyl isothiocyanate in the presence of a base like potassium hydroxide, followed by heterocyclization with a bromoacetyl derivative . The reaction conditions often require specific solvents and temperatures to ensure the desired product yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-cyano-5-(dimethylamino)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to the specific type of reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.

Scientific Research Applications

Methyl 3-amino-4-cyano-5-(dimethylamino)thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-cyano-5-(dimethylamino)thiophene-2-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Methyl 3-amino-4-cyano-5-(dimethylamino)thiophene-2-carboxylate is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various specialized applications in research and industry.

Biological Activity

Methyl 3-amino-4-cyano-5-(dimethylamino)thiophene-2-carboxylate (MACTC) is a synthetic compound with notable potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

  • Molecular Formula : C₉H₁₁N₃O₂S
  • Molecular Weight : 225.27 g/mol
  • CAS Number : 175202-32-1

MACTC features a thiophene ring, which is known for its significance in various pharmaceutical applications. The presence of amino, cyano, and dimethylamino functional groups enhances its reactivity and biological profile .

Biological Activities

Research indicates that MACTC exhibits a range of biological activities, particularly in antimicrobial and anticancer domains. Here are some key findings:

Antimicrobial Activity

Studies have shown that thiophene derivatives, including MACTC, possess significant antimicrobial properties. For instance:

Anticancer Activity

The compound has shown activity against various cancer cell lines. For example:

  • Cell Line Studies : Research involving human prostate cancer cell lines (PC-3) indicated that MACTC could inhibit cell proliferation effectively. The mechanism of action remains to be fully elucidated, but preliminary data suggest it may interfere with cellular signaling pathways critical for cancer growth .

Synthesis Methods

The synthesis of MACTC typically involves multi-step organic reactions. Common methods include:

  • Vilsmeier-Haack Reaction : This method is often used to introduce the cyano group into the thiophene structure.
  • Hydrolysis : Converting esters to acids can enhance biological activity.
  • Optimization of Reaction Conditions : Careful adjustment of temperature and reagents is crucial to maximize yield and purity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of MACTC is vital for optimizing its biological properties. The following table summarizes some related compounds and their structural features:

Compound NameStructure FeaturesUnique Aspects
Methyl 2-amino-4-cyano-thiophene-3-carboxylateSimilar thiophene coreDifferent position of amino and cyano groups
Methyl 3-amino-thiophene-2-carboxylateLacks cyano groupFocuses on carboxylate functionality
Dimethylamino-thiophene derivativesVarying substitutions on thiophenePotentially enhanced solubility

These comparisons illustrate how the unique combination of functional groups in MACTC may confer distinct biological activities not present in similar compounds .

Properties

IUPAC Name

methyl 3-amino-4-cyano-5-(dimethylamino)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2S/c1-12(2)8-5(4-10)6(11)7(15-8)9(13)14-3/h11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJNFNKKEZQZWAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=C(S1)C(=O)OC)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381085
Record name methyl 3-amino-4-cyano-5-(dimethylamino)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175202-32-1
Record name methyl 3-amino-4-cyano-5-(dimethylamino)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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